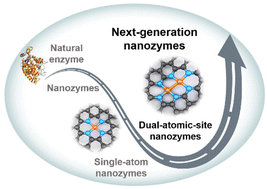An emerging direction for nanozyme design: from single-atom to dual-atomic-site catalysts
Nanoscale Pub Date: 2023-11-03 DOI: 10.1039/D3NR04853E
Abstract
Nanozymes, a new class of functional nanomaterials with enzyme-like characteristics, have recently made great achievements and have become potential substitutes for natural enzymes. In particular, single-atomic nanozymes (Sazymes) have received intense research focus on account of their versatile enzyme-like performances and well-defined spatial configurations of single-atomic sites. More recently, dual-atomic-site catalysts (DACs) containing two neighboring single-atomic sites have been explored as next-generation nanozymes, thanks to the flexibility in tuning active sites by various combinations of two single-atomic sites. This minireview outlines the research progress of DACs in their synthetic approaches and the latest characterization techniques highlighting a series of representative examples of DAC-based nanozymes. In the final remarks, we provide current challenges and perspectives for developing DAC-based nanozymes as a guide for researchers who would be interested in this exciting field.


Recommended Literature
- [1] Controlled doping of semiconducting titania nanosheets for tailored spinelectronic materials†
- [2] Organophotocatalysis system of p/n bilayers for wide visible-light-induced molecular hydrogen evolution†
- [3] Dynamics of water and template molecules in the interlayer space of a layered aluminophosphate. Experimental inelastic neutron scattering spectra and molecular dynamics simulated spectra
- [4] Mineralogical chemistry
- [5] Synthesis of a vanadium analog of siliceous FER
- [6] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [7] Structural reconstruction of BiPbO2Br nanosheets for electrochemical CO2 reduction to formate†
- [8] Back cover
- [9] Broadband graphene-based photoacoustic microscopy with high sensitivity†
- [10] Formation of lanthanide luminescent di-metallic helicates in solution using a bis-tridentate (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligand†

Journal Name:Nanoscale
Research Products
-
CAS no.: 156289-80-4
-
CAS no.: 141-14-0
-
CAS no.: 1718-53-2
-
CAS no.: 124387-19-5









